2-[2-[Benzyl(methyl)amino]ethoxy]ethanol
Description
General Structural Characteristics of Polyether Amine Systems
Key structural features include:
Polyether Backbone: Commonly derived from polyethylene (B3416737) glycol (PEG) or polypropylene (B1209903) glycol (PPG), this segment imparts flexibility and can be tailored for specific molecular weights and hydrophilic/hydrophobic balances.
Amine Termini: These functional groups are the primary sites of reactivity, acting as bases or nucleophiles. acs.org Depending on the synthesis, the amines can be primary (-NH2), secondary (-NHR), or tertiary (-NRR').
Functionality: Polyether amines can be monofunctional, difunctional, or trifunctional, referring to the number of amine groups attached to the polyether structure. This multi-functionality is crucial for applications such as cross-linking polymers.
| Feature | Description | Impact on Properties |
| Backbone Type | Polyethylene Glycol (PEG), Polypropylene Glycol (PPG), or copolymers | Influences solubility, viscosity, and thermal stability. |
| Molecular Weight | Varies from a few hundred to several thousand g/mol | Affects flexibility, viscosity, and reactivity. |
| Amine Functionality | Primary, Secondary, or Tertiary | Determines the compound's basicity, nucleophilicity, and potential for hydrogen bonding. |
These compounds are synthesized through various methods, including the amination of polyols. Research has explored different synthetic routes such as nucleophilic substitution, oxidation/reduction, and catalytic aminations to produce polyetheramines from precursors like polyethylene glycols. researchgate.net
Importance of N-Substituted Polyether Amines in Organic Synthesis Research
The substitution on the nitrogen atom of a polyether amine significantly modifies its properties and reactivity, making N-substituted variants valuable tools in organic synthesis. The presence of alkyl or aryl groups on the amine nitrogen (N-substitution) alters the steric environment and electronic properties of the molecule.
The importance of N-substitution is evident in several areas:
Control of Reactivity: Substitution on the nitrogen atom influences its nucleophilicity and basicity. For instance, converting a primary amine to a tertiary amine removes its ability to form certain types of bonds (like amides) while enhancing its catalytic potential in other reactions.
Polymer Science: N-substituted polyether amines are used as building blocks for complex polymers. For example, they can be incorporated into polyether-block-amides (PEBAs), where the substitution pattern on the amide nitrogen can influence the final material's thermal properties and crystallinity. researchgate.net
Pharmaceutical and Materials Synthesis: The core structure of N-substituted amino alcohols serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. ontosight.aisfdchem.com The specific substituents can be chosen to impart desired biological activities or material properties. ontosight.ai
| Area of Importance | Role of N-Substitution | Example Application |
| Polymer Chemistry | Modifies polymer properties like crystallinity and thermal stability. | Synthesis of N-substituted polyether-block-amide (PEBA) copolymers. researchgate.net |
| Organic Synthesis | Acts as a versatile building block or intermediate. | Used in the preparation of dihydropyrimidinones and pseudopeptides. sfdchem.com |
| Catalysis | The tertiary amine can act as a base or catalyst in various reactions. | Facilitating organic transformations. |
Overview of Research Trajectories for the 2-[2-[Benzyl(methyl)amino]ethoxy]ethanol Chemical Framework
Direct and extensive research specifically focused on the this compound molecule is limited in published scientific literature. However, the research trajectories for its core chemical framework can be understood by examining studies on structurally similar compounds. The molecule combines three key features: an N-benzyl-N-methylamine group, an ethoxyethanol backbone, and a terminal hydroxyl group. Research into these components and related molecules provides insight into the potential synthesis and applications of this specific framework.
Research on Related Structural Motifs:
N-Benzyl-N-methylethanolamine (CAS 101-98-4): This is a structurally simpler analog that lacks the ethoxy group. It is a well-documented tertiary amine used as a synthetic intermediate. sfdchem.comnih.gov For example, it is a precursor in the synthesis of the pharmaceutical compound Nicardipine, a calcium channel blocker. google.com Its use in preparing inhibitors of β-sheet aggregation has also been explored. sfdchem.com This demonstrates the utility of the benzyl(methyl)aminoethanol core in medicinal chemistry.
2-(2-Aminoethoxy)ethanol (B1664899) (CAS 929-06-6): This compound represents the backbone of the target molecule, without the N-substituents. It is a common building block used to introduce flexible, hydrophilic spacers into molecules. Synthetic methods have been developed to modify this backbone for various applications, such as creating linkers for solid-supported oligonucleotide synthesis or producing derivatives for solid-phase peptide synthesis. researchgate.netgoogle.com
The synthesis of the target compound, this compound, would likely involve the N-alkylation of 2-(2-aminoethoxy)ethanol or a related precursor. The research on its constituent parts suggests that its chemical framework is relevant for applications in medicinal chemistry as a component of larger therapeutic molecules and in materials science for creating functional polymers or specialized linkers.
| Compound Name | CAS Number | Structural Relation to Target Molecule | Key Research Application |
| N-Benzyl-N-methylethanolamine | 101-98-4 | Core amine structure without the ethoxy group. | Intermediate in pharmaceutical synthesis (e.g., Nicardipine). google.com |
| 2-(2-Aminoethoxy)ethanol | 929-06-6 | Polyether amine backbone without N-substituents. | Building block for hydrophilic linkers and spacers. researchgate.netgoogle.com |
| Nicardipine | 55985-32-5 | A pharmaceutical synthesized using the N-Benzyl-N-methylethanolamine motif. | Calcium channel blocker. google.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[benzyl(methyl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(7-9-15-10-8-14)11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKVGNNQRSYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCO)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of the 2 2 Benzyl Methyl Amino Ethoxy Ethanol Framework
Reactivity of the Tertiary Amine Functionality
The nitrogen atom in the 2-[2-[Benzyl(methyl)amino]ethoxy]ethanol framework, being a tertiary amine, possesses a lone pair of electrons, which is the primary determinant of its chemical reactivity. This lone pair imparts nucleophilic and basic properties to the molecule, allowing it to participate in a range of chemical reactions.
Nucleophilic Reactivity in Alkylation and Acylation Reactions
The tertiary amine functionality exhibits nucleophilic characteristics, enabling it to react with electrophilic reagents. In the context of alkylation, the nitrogen atom can attack an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is a classic example of nucleophilic aliphatic substitution. While amines are generally nucleophilic enough to undergo direct alkylation under mild conditions, the reaction of tertiary amines with alkyl halides, known as the Menshutkin reaction, proceeds to form quaternary ammonium salts. wikipedia.org
The nucleophilicity of the tertiary amine also allows it to participate in acylation reactions, for instance, with acyl chlorides or anhydrides. However, the reactivity in acylation can be influenced by steric hindrance around the nitrogen atom.
Illustrative Alkylation and Acylation Reactions:
| Reaction Type | Reactant | Product | Conditions | Reference Compound |
| Alkylation | Methyl Iodide | Quaternary ammonium iodide salt | Excess methyl iodide | Tertiary Amines |
| Acylation | Acetyl Chloride | N-acetyl derivative (less common for tertiary amines) | Varies | Amines |
Coordination Chemistry Potential with Metal Centers
The lone pair of electrons on the nitrogen atom, along with the oxygen atoms of the hydroxyl and ether groups, allows this compound to act as a potential ligand in coordination chemistry. This bifunctional nature enables it to coordinate with various metal centers. The nitrogen and oxygen atoms can act as donor atoms, forming stable chelate complexes with metal ions. The structure of the resulting metal complex and its stability are influenced by the nature of the metal ion, the solvent system, and the stoichiometry of the reactants. The formation of such complexes can influence the stereochemistry and pathways of catalytic reactions.
For instance, related N-benzylproline-derived ligands form stable Ni(II)-Schiff base complexes. beilstein-journals.org Similarly, complexes of tervalent metals like iron(III) with N-alkyl(benzyl)nitrozohydroxylamine derivatives have been synthesized and characterized, demonstrating the coordinating ability of the benzylamino moiety. researchgate.net
Reactivity of the Terminal Hydroxyl Group
The primary alcohol functionality at the terminus of the ethoxy chain is a versatile site for a variety of chemical transformations, including etherification, esterification, and oxidation.
Etherification and Esterification Reactions
The terminal hydroxyl group can undergo etherification in the presence of a suitable alkylating agent and a base. For example, reaction with an alkyl halide in the presence of a strong base like sodium hydride would yield an ether. The Williamson ether synthesis is a common method for such transformations.
Esterification of the terminal hydroxyl group can be achieved by reacting it with a carboxylic acid, acyl chloride, or anhydride. The reaction with a carboxylic acid typically requires an acid catalyst and heat to drive the equilibrium towards the ester product. More reactive acylating agents like acyl chlorides and anhydrides can form esters under milder conditions. For example, the related compound N-(2-hydroxyethyl)-N-benzyl-methylamine is a key intermediate in the synthesis of Nicardipine, where it undergoes an esterification reaction. google.com The synthesis of Nicardipine can involve the reaction of acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester with other reagents. google.com
Table of Representative Esterification Reactions:
| Reactant | Catalyst/Conditions | Product | Reference Compound |
| Carboxylic Acid | Acid catalyst, Heat | Ester | Alcohols |
| Acyl Chloride | Base (e.g., pyridine) | Ester | Alcohols |
| Acetic Anhydride | Catalyst-free, 60 °C | Acetate Ester | Benzyl (B1604629) alcohol mdpi.com |
Oxidation Pathways
The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would further oxidize the aldehyde to a carboxylic acid.
The selective oxidation of benzyl ethers to the corresponding benzaldehyde (B42025) has been reported using N-chloronicotinamide as an oxidant. researchgate.net Furthermore, oxidative debenzylation of O-benzyl ethers can be achieved using alkali metal bromides to yield carbonyl compounds. organic-chemistry.org
Behavior of the Ether Linkages
The ether linkages within the this compound framework are generally stable under neutral and basic conditions, which makes them excellent as linkers in more complex molecules. However, they can be cleaved under strongly acidic conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen and can proceed through either an S(_N)1 or S(_N)2 mechanism. wikipedia.org For a primary alkyl ether, the reaction generally follows an S(_N)2 pathway, with the halide attacking the less sterically hindered carbon.
Stability under Various Chemical Conditions
The stability of the this compound framework is dictated by the chemical nature of its constituent functional groups: a tertiary amine, an ether linkage, and a primary alcohol. The molecule's susceptibility to degradation is influenced by pH, oxidative stress, and temperature.
Oxidative Stability: The compound is noted to be sensitive to air, suggesting a susceptibility to oxidation. researchgate.net The benzylic position is often prone to oxidation, potentially leading to the formation of benzaldehyde or benzoic acid derivatives. Furthermore, the tertiary amine can be oxidized to form an N-oxide. The ether linkage is generally more stable to oxidation but can be cleaved under harsh oxidative conditions.
General Thermal Stability: While specific thermal decomposition data is limited, compounds of this nature are generally stable under recommended storage conditions, typically in a cool, dark, and well-ventilated place under an inert atmosphere to prevent oxidation. researchgate.netontosight.ai
| Condition | Relative Stability | Potential Degradation Pathways |
|---|---|---|
| Acidic (e.g., pH 1.2-4) | High | Protonation of tertiary amine; slow hydrolysis of ether. asianpubs.org |
| Neutral (e.g., pH 7.4) | Moderate | Slow hydrolysis of ether linkage. asianpubs.org |
| Basic (e.g., pH > 8) | Low | Accelerated hydrolysis of ether linkage. asianpubs.org |
| Oxidative (e.g., Air Exposure) | Low | Oxidation of tertiary amine to N-oxide; oxidation at the benzylic position. researchgate.net |
Role in Molecular Flexibility and Conformation
Investigations into analogous structures, such as benzyl methyl ether, reveal distinct conformational preferences. The rotation around the C-O bond of the side chain leads to different spatial arrangements of the benzyl group relative to the rest of the molecule. Quantum chemical calculations on similar ethers have identified stable gauche and trans conformers based on the dihedral angle of the backbone. In the case of this compound, the key dihedral angles determining conformation would include:
C6H5-CH2-N-CH3: Rotation around the benzyl-nitrogen bond.
CH2-N-CH2-CH2: Rotation defining the position of the ethoxy group relative to the benzyl group.
N-CH2-CH2-O: Torsion angle of the ethylamino portion.
CH2-O-CH2-CH2: Torsion angle of the ethoxy portion.
The presence of the terminal hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations by forming a cyclic-like structure. This interaction could restrict the rotational freedom of the molecule and favor a more compact arrangement. The conformational flexibility is crucial as it can influence the molecule's ability to interact with other chemical species, affecting its reactivity and the stereochemical outcome of its reactions.
| Key Rotational Bond | Potential Conformations | Influencing Factors |
|---|---|---|
| Benzyl-Nitrogen | Variable orientation of the phenyl ring | Steric hindrance from the methyl and ethoxyethyl groups |
| Nitrogen-Carbon (ethyl) | Gauche / Trans | Steric hindrance, electrostatic interactions |
| Carbon-Oxygen (ether) | Gauche / Trans | Steric hindrance, potential for intramolecular hydrogen bonding |
Theoretical and Experimental Elucidation of Reaction Mechanisms
Investigation of Substitution Pathways (e.g., Sₙ1, Sₙ2)
The benzyl group within the this compound framework is a key site for nucleophilic substitution reactions. Depending on the reaction conditions, substitutions at the benzylic carbon can proceed via either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.
Sₙ1 Pathway: The Sₙ1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by a nucleophile. nist.gov The benzylic position is particularly capable of supporting an Sₙ1 pathway because the resulting benzylic carbocation is resonance-stabilized by the adjacent phenyl ring. pearson.com This delocalization of the positive charge across the aromatic system makes the intermediate relatively stable and its formation more facile. nist.gov Reactions in polar, protic solvents with weak nucleophiles would favor this pathway.
Sₙ2 Pathway: The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. koeichem.com This "backside attack" results in an inversion of stereochemistry at the reaction center. researchgate.net Despite the potential for carbocation stability, the primary benzylic carbon is relatively unhindered, making it accessible to nucleophilic attack. pearson.com Therefore, Sₙ2 reactions are also highly plausible, especially with strong nucleophiles in polar, aprotic solvents. Kinetic studies on the reaction of benzyl chloride with N,N-dimethylaniline, a similar reaction between a benzylic halide and a tertiary amine, show the reaction follows a second-order Sₙ2 pathway.
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) |
| Intermediate | Resonance-stabilized benzylic carbocation. pearson.com | Pentacoordinate transition state. koeichem.com |
| Stereochemistry | Racemization | Inversion of configuration. researchgate.net |
| Favorable Conditions | Weak nucleophiles, polar protic solvents. | Strong nucleophiles, polar aprotic solvents. |
Computational Mechanistic Studies (e.g., DFT-based analyses)
Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms at the molecular level. For the this compound framework, DFT studies can provide detailed insights into potential reaction pathways, such as substitution, oxidation, or elimination.
Computational studies on fragments of the molecule, like benzyl alcohol, demonstrate the utility of this approach. For instance, DFT calculations have been used to investigate the mechanism of benzyl alcohol oxidation, identifying transition states and calculating reaction energy barriers. Similarly, the mechanism of the reaction between benzyl alcohol and the nitrate (B79036) radical (NO₃•) has been elucidated using DFT, showing that hydrogen abstraction from the methylene (B1212753) group is the most energetically favorable pathway.
A typical DFT-based investigation for a reaction involving this compound would involve:
Geometry Optimization: Calculating the lowest energy structures for reactants, products, and any intermediates.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Reaction Pathway Mapping: Constructing a potential energy surface that connects reactants to products via the transition state, providing a detailed energy profile of the reaction.
These calculations yield crucial thermodynamic and kinetic data, such as activation energies (ΔE‡) and reaction enthalpies (ΔH), helping to predict the most likely reaction mechanism.
| Computational Parameter | Information Provided | Relevance to Mechanism |
|---|---|---|
| Optimized Geometries | Bond lengths, bond angles, and dihedral angles of stable species. | Provides the 3D structure of reactants, intermediates, and products. |
| Transition State (TS) Geometry | Structure of the highest energy point on the reaction path. | Elucidates the nature of the bond-making/bond-breaking process. |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | Determines the theoretical reaction rate; a lower barrier implies a faster reaction. |
| Reaction Enthalpy (ΔH) | The net energy change between products and reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |
Kinetic Studies and Thermodynamic Parameter Determination
Experimental kinetic studies are essential for validating the mechanisms proposed by theoretical models and for quantifying reaction rates. For reactions involving the this compound framework, kinetic experiments would typically monitor the concentration of a reactant or product over time under various conditions (e.g., temperature, concentration, solvent).
Kinetic data from analogous systems provide valuable insights. For example, the Menschutkin reaction between benzyl halides and amines is a classic Sₙ2 process. The reaction of benzyl bromide with N-substituted benzyl amines in methanol (B129727) was found to follow a total second-order path, consistent with an Sₙ2 mechanism. In these studies, electron-donating groups on the benzylamine (B48309) increased the reaction rate, while electron-withdrawing groups decreased it.
Similarly, studies on the reaction of benzyl alcohol with nitrate radicals have determined bimolecular rate coefficients. The rate coefficient for this reaction was measured to be (4.0 ± 1.0) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 297 K. DFT calculations for the same reaction yielded a rate constant of 16.72 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, showing good agreement with experimental findings.
By performing kinetic studies at different temperatures, the activation parameters of a reaction can be determined using the Eyring equation. These parameters include the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which provide information about the energy requirements and the degree of order in the transition state, respectively.
| Reaction / System | Parameter | Observed Value / Finding | Reference |
|---|---|---|---|
| Benzyl bromide + N-Substituted Benzylamines | Reaction Order | Second-order overall (Sₙ2 mechanism) | researchgate.net |
| Benzyl alcohol + NO₃• radical | Rate Coefficient (k) | (4.0 ± 1.0) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | |
| Acyloxy ethoxy prodrug hydrolysis (pH 7.4) | Half-life (t₁/₂) | < 1 hour (in presence of cell homogenate) | asianpubs.org |
| Acyloxy ethoxy prodrug hydrolysis (pH ≤ 6) | Half-life (t₁/₂) | > 30 hours | asianpubs.org |
Structural and Conformational Analysis of 2 2 Benzyl Methyl Amino Ethoxy Ethanol
Computational Structural Elucidation
Theoretical chemistry provides powerful tools for predicting molecular geometries, stabilities, and electronic characteristics before a compound is synthesized or as a complement to experimental data. Methodologies such as Density Functional Theory (DFT) offer a cost-effective and accurate means of exploring the molecular landscape.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In computational chemistry, it is frequently employed to determine the optimized, or most stable, geometry of a molecule. The process involves finding the lowest energy arrangement of atoms in space, corresponding to the ground state of the molecule.
For 2-[2-[Benzyl(methyl)amino]ethoxy]ethanol, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This level of theory provides a robust balance between computational cost and accuracy for organic molecules. The calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized structure provides critical data on the molecule's spatial configuration, including the orientation of the benzyl (B1604629) group relative to the ethoxyethanol side chain.
Illustrative Optimized Geometric Parameters: While specific DFT calculations for this compound are not publicly available, the following table illustrates typical bond lengths and angles that would be determined for key structural fragments, based on general values for similar compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.39 Å |
| C-N | 1.47 Å | |
| C-O (ether) | 1.43 Å | |
| C-H | 1.09 Å | |
| **Bond Angles (°) ** | C-N-C | 112° |
| C-O-C | 110° | |
| H-C-H | 109.5° |
This table is illustrative and does not represent experimentally verified data for the title compound.
Due to the presence of several single bonds, this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the potential energy surface.
Illustrative Relative Energies of Potential Conformers:
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | ~180° (anti) | 0.00 | 65% |
| 2 | ~60° (gauche) | 4.5 | 25% |
| 3 | ~-60° (gauche) | 4.8 | 10% |
This table is a hypothetical representation to illustrate the expected outcome of a conformational analysis. The values are not derived from a specific calculation on the title compound.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. chalcogen.ro This analysis provides valuable insights into the electronic structure, including charge distribution and intramolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide precise energy values for these orbitals. The analysis also reveals the spatial distribution of these orbitals. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl ring and the nitrogen atom, while the LUMO would likely be distributed across the antibonding orbitals of the aromatic system.
Illustrative Frontier Molecular Orbital Parameters:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
This table presents typical energy values for illustrative purposes and is not based on specific calculations for the title compound.
Spectroscopic Characterization Methodologies in Research
While computational methods provide a theoretical framework, experimental techniques are required to validate and refine the structural understanding of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for determining the structure of organic compounds in solution.
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift, δ) is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's carbon-hydrogen framework.
For this compound, a complete structural assignment would be achieved using a suite of NMR experiments:
¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide information about the connectivity of atoms.
¹³C NMR: This experiment identifies all unique carbon environments.
2D NMR (COSY, HSQC): Two-dimensional techniques are used to establish definitive correlations. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon signal to which it is directly attached.
Based on data from the closely related compound methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, a detailed prediction of the ¹H and ¹³C NMR spectra for this compound can be made. st-andrews.ac.uk
Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound:
| Atom Label | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) |
|---|---|---|
| Ph-H (ortho, meta, para) | 7.25-7.40, m | 127-129 |
| Ph-C (quaternary) | - | ~138 |
| Ph-C H₂ | ~3.65, s | ~58 |
| N-C H₃ | ~2.30, s | ~42 |
| N-C H₂-CH₂-O | ~2.70, t | ~56 |
| N-CH₂-C H₂-O | ~3.60, t | ~70 |
| O-C H₂-CH₂-OH | ~3.70, t | ~72 |
| O-CH₂-C H₂-OH | ~3.55, t | ~61 |
| O H | Variable, br s | - |
Note: This table represents predicted values based on analogous structures and established chemical shift principles. st-andrews.ac.uk Actual experimental values may vary. Multiplicity: s = singlet, t = triplet, m = multiplet, br s = broad singlet.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be characterized by vibrations originating from its hydroxyl, benzyl, tertiary amine, and ether moieties.
The O-H stretching vibration of the terminal alcohol group is expected to appear as a broad band in the FT-IR spectrum, typically in the range of 3600-3400 cm⁻¹, with its position and width influenced by hydrogen bonding. mdpi.com The C-H stretching vibrations from the aromatic benzyl group are anticipated in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the ethyl and methyl groups would appear between 3000 and 2850 cm⁻¹. sapub.org
The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations, which are expected in the 1650-1400 cm⁻¹ range. Characteristic C-H in-plane and out-of-plane bending vibrations for the substituted aromatic ring would also be present. primescholars.com The C-N stretching of the tertiary amine and the C-O stretching vibrations from the ether and alcohol groups are expected to produce bands in the fingerprint region (approximately 1300-1000 cm⁻¹). researchgate.net
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in the Raman spectrum. researchgate.netresearchgate.netnih.gov Aliphatic C-H stretching and bending modes are also readily observed. By comparing experimental spectra with data from related compounds like 2-phenylethanol (B73330) and various benzyl derivatives, a detailed assignment of vibrational modes can be achieved. researchgate.netresearchgate.net
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| O-H Stretch | Alcohol | 3600 - 3400 (Broad) | FT-IR |
| C-H Stretch | Aromatic (Benzyl) | 3100 - 3000 | FT-IR, FT-Raman |
| C-H Stretch | Aliphatic (Ethyl, Methyl) | 3000 - 2850 | FT-IR, FT-Raman |
| C=C Stretch | Aromatic Ring | 1650 - 1400 | FT-IR, FT-Raman |
| C-N Stretch | Tertiary Amine | 1250 - 1020 | FT-IR |
| C-O Stretch | Ether & Alcohol | 1300 - 1000 | FT-IR |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the benzyl group. The benzene ring exhibits characteristic absorption bands arising from π → π* electronic transitions.
Typically, substituted benzenes show a strong primary absorption band (E2-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure in the 250-270 nm region. nih.gov The exact position (λmax) and intensity of these absorptions can be influenced by the substituent groups attached to the ring and the solvent used for analysis. The auxochromic effect of the alkylamino-ethoxy substituent may cause a slight bathochromic (red) shift in these absorption bands compared to unsubstituted benzene. The analysis of the UV-Vis spectrum is crucial for understanding the electronic properties and conjugation within the molecule.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* (E2-band) | Benzene Ring | ~210 nm |
X-ray Crystallography of Related Structures and Analogues
While a specific crystal structure for this compound may not be publicly available, X-ray crystallography of analogous compounds provides a robust framework for understanding its likely solid-state conformation and packing. nih.gov X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and torsion angles. nih.gov
Solid-State Structural Determination
The determination of the solid-state structure begins with the growth of a suitable single crystal. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions.
For a flexible molecule like this compound, the solid-state conformation is a result of a balance between intramolecular steric effects and favorable intermolecular interactions. Analysis of related structures, such as substituted benzylamines and ethanolamines, suggests that the molecule would adopt a specific, low-energy conformation in the crystal lattice. spast.orgsemanticscholar.org The dihedral angles along the ethoxy-ethanol chain and the orientation of the benzyl group relative to the rest of the molecule would be precisely defined. For instance, studies on similar Schiff base derivatives show that benzene rings are often twisted relative to the main plane of the molecule. nih.gov
Intermolecular Interactions and Crystal Packing Analysis
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. The primary and most influential interaction for this compound would be hydrogen bonding involving the terminal hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). This would likely lead to the formation of chains or networks of molecules linked via O-H···O or O-H···N hydrogen bonds. spast.orgresearchgate.net
Advanced Chemical Applications and Functional Material Design
Role as a Synthetic Intermediate and Reagent in Organic Synthesis
As a synthetic intermediate, 2-[2-[Benzyl(methyl)amino]ethoxy]ethanol offers multiple reactive sites that can be selectively addressed. The terminal hydroxyl group can undergo esterification, etherification, or be converted into a leaving group, while the tertiary amine provides a basic and nucleophilic center. The benzyl (B1604629) group on the nitrogen is of particular importance as it can function as a protecting group that can be removed under hydrogenolysis conditions, revealing a secondary amine for further functionalization. wikipedia.org
Scaffolding for Complex Molecule Construction
The structure of this compound is well-suited to act as a scaffold in the construction of more complex molecular architectures. Its bifunctional nature—a terminal alcohol and a tertiary amine—allows it to be incorporated into larger structures, connecting different molecular fragments.
The benzyl group plays a multifaceted role in this context. Beyond being a simple protecting group for the amine, it can introduce specific steric and electronic properties into a synthetic intermediate. wikipedia.orgnih.gov For instance, the steric hindrance provided by the benzyl group can direct the chirality of subsequent reactions, a critical aspect in the synthesis of pharmacologically active compounds. nih.gov Theoretical studies on related syntheses have shown that the π–π stacking interactions between benzyl groups can stabilize reaction intermediates, thereby lowering the energy barrier of rate-determining steps and facilitating the formation of complex cage-like structures. nih.gov This principle highlights the potential of the benzyl group in this compound to not just block reactivity but to actively guide the assembly of intricate molecules.
Application in Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient assembly of complex molecules and libraries of compounds. google.com Molecules like this compound are valuable in SPOS due to their suitability for attachment to a solid support. The terminal hydroxyl group can be anchored to a resin, such as a 2-chlorotrityl chloride resin, creating an immobilized scaffold. google.com
Once attached to the solid support, the rest of the molecule is available for sequential chemical transformations. For example, the benzyl group can be selectively cleaved to expose a secondary amine, which can then be used as a nucleophile for chain extension, such as in peptide or pseudopeptide synthesis. nbinno.comsfdchem.com This approach is analogous to the use of other functionalized spacers, like derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), which are employed to create high-load resins with excellent swelling characteristics, suitable for both solid-phase peptide synthesis (SPPS) and general SPOS. google.com The ethoxyethanol segment of the molecule also imparts a PEG-like character, which can improve the solvation of the resin-bound compound and accessibility of reagents, enhancing reaction efficiency. google.com
Integration into Polymeric Systems and Spacer Technologies
The structural features of this compound make it an excellent candidate for integration into polymeric systems, where it can serve as a monomer, an initiator, or a functional linker to modulate material properties.
Use as Polyethylene (B3416737) Glycol (PEG)-like Spacers in Molecular Constructs
The –(CH₂CH₂O)₂– segment of this compound is a discrete, short-chain polyethylene glycol (PEG) unit. PEG and PEG-like molecules are widely used as flexible spacers or linkers in bioconjugation and materials science to connect two or more molecular entities, such as a peptide to a solid surface or a drug to an antibody. researchgate.netnih.gov These spacers are critical for ensuring that the linked components can function independently without steric hindrance. nih.gov
The use of a PEG spacer can significantly influence the properties of the final construct. It can increase the hydrodynamic volume of a molecule, protecting it from proteolysis and reducing immunogenicity. google.com Furthermore, a PEG spacer can improve the accessibility of a conjugated peptide or ligand to its receptor. google.com The defined length of the di-ethylene glycol unit in this compound allows for precise control over the distance between the conjugated moieties, a key factor in optimizing biological activity.
Raw Material in Polymer Synthesis
The terminal hydroxyl group allows this compound to act as a raw material in polymerization reactions. It can function as an initiator in ring-opening polymerizations of cyclic monomers like lactides, caprolactones, or cyclic phosphates. In such a synthesis, the molecule would be located at one end of the resulting polymer chain, introducing the benzyl(methyl)amino group as a specific end-functionality. This terminal group could then be used for further modifications, such as quaternization to create cationic polymers or de-benzylation to provide a reactive secondary amine for grafting other polymers or molecules.
This approach is part of a broader strategy in polymer chemistry to create well-defined polymers with specific end-group functionalities that dictate the final properties and applications of the material, which can range from drug delivery systems to industrial coatings. ontosight.ainih.gov
Modulation of Hydrophilicity and Spacer Length in Conjugates
The incorporation of spacers is a key strategy for modulating the physicochemical properties of complex molecules, particularly large biomolecules like antibody-drug conjugates (ADCs). nih.gov The inherent hydrophobicity of many potent cytotoxic drugs can lead to aggregation and poor pharmacokinetic profiles of ADCs. nih.gov Introducing a hydrophilic spacer can mitigate these issues. nih.govrsc.org
Table 1. Impact of Spacer Characteristics on Conjugate Properties
| Spacer Characteristic | Effect on Conjugate | Rationale | Reference |
|---|---|---|---|
| Increased PEG Length | Increases hydrophilicity and aqueous solubility | The polyether chain hydrogen bonds with approximately three water molecules per oxygen, improving solvation. | rsc.org |
| Increased PEG Length | May reduce aggregation and immunogenicity | The hydrophilic and flexible PEG chain can shield the hydrophobic payload and protein surfaces from interacting with each other or with the immune system. | google.comrsc.org |
| Presence of Benzyl Group | Increases lipophilicity; can stabilize intermediates | The aromatic ring is hydrophobic. It can also engage in π-π stacking interactions to stabilize certain molecular conformations. | nih.gov |
| Defined Spacer Length | Allows precise control over inter-domain distance | Using discrete PEG units (like the di-ethylene glycol in the title compound) ensures a uniform product, which is critical for therapeutic applications where consistency is required. | google.com |
| Branched/Pendant PEG Configuration | Can improve stability and pharmacokinetics compared to linear spacers | Branched structures can provide more effective shielding of the conjugated molecule, leading to slower clearance rates. | nih.gov |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested in the provided outline.
Ligand Design in Coordination Chemistry and Metal Ion Complexation: No specific studies were found detailing its properties as a chelating agent or its application in the design of Metal-Organic Frameworks (MOFs).
Solvent and Extractant Properties: There is no available information on its use as a selective solvent for component separation or as an absorbent in gas separation technologies, including CO2 capture.
Chemical Additive Roles in Material Science: No literature was identified that discusses its role or application as a chemical additive in material science.
The search results frequently referenced structurally similar but distinct compounds, such as 2-(Benzyl(methyl)amino)ethanol and 2-(2-Aminoethoxy)ethanol (B1664899). However, per the instructions to focus solely on "this compound," information on these related molecules cannot be used.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the request at this time.
Chemical Additive Roles in Material Science
Applications as Surfactants and Wetting Agents
The efficacy of this compound as a surfactant stems from its amphiphilic nature, which enables it to reduce the surface tension of liquids, and the interfacial tension between different phases. cymitquimica.com This property is crucial for its function as both a surfactant and a wetting agent.
As a surfactant, this compound is noted for its high capacity for adsorbing proteins, which has led to its use as an efficient agent for the removal of impurities from human immunoglobulin preparations. chemicalbook.combiosynth.com In this context, it acts as an adsorbent in various chromatographic methods. chemicalbook.combiosynth.com The molecule's structure allows for effective interaction with proteins, making it valuable in bioprocessing and biotechnology for the purification of biological molecules. biosynth.com
While specific quantitative data on its standalone performance in reducing surface tension or its critical micelle concentration (CMC) are not extensively detailed in publicly available literature, its classification and applications point to its effectiveness in lowering the energy at interfaces. The balance between its hydrophobic benzyl group and the hydrophilic ethoxyethanol tail allows it to orient at interfaces, a fundamental characteristic of surfactants.
Table 1: Surfactant and Wetting Agent Properties of this compound
| Property | Description | Research Findings and Applications |
| Surfactant Activity | The ability of a substance to reduce the surface tension of a liquid in which it is dissolved, and/or the interfacial tension between two liquids or between a liquid and a solid. | Characterized as a surfactant with a high capacity for adsorbing proteins. chemicalbook.combiosynth.com Utilized in bioprocessing for the purification of immunoglobulins. biosynth.com |
| Wetting Properties | The ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. This is quantified by the contact angle. | While specific data is limited, its function as a surfactant implies an ability to improve the spreading and penetration of liquids on solid surfaces. |
| Amphiphilic Nature | Possessing both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. | The benzyl group provides lipophilic character, while the ethoxyethanol and methylamino groups provide hydrophilic character, enabling its function at interfaces. cymitquimica.com |
Note: Quantitative data such as Critical Micelle Concentration (CMC) and specific surface tension reduction values are not extensively documented in available literature.
Use in Emulsifying Systems
The amphiphilic structure of this compound also lends itself to applications in emulsifying systems. cymitquimica.com An emulsifying agent is a substance that stabilizes an emulsion by increasing its kinetic stability. The dual hydrophilic and lipophilic properties of this compound allow it to position itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets.
While detailed studies focusing solely on the emulsifying performance of this compound are not widely reported, its known surfactant properties are a strong indicator of its potential in this area. The effectiveness of an emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB), which is a measure of the degree to which it is hydrophilic or lipophilic. The precise HLB value for this compound is not found in readily accessible databases, but its structure suggests it would be suitable for certain types of emulsions.
In practical applications, compounds with similar structures are used to create stable mixtures of immiscible liquids, such as oil and water. The benzyl group would anchor in the oil phase, while the more polar ethoxyethanol portion would be oriented towards the aqueous phase, forming a stabilizing film around the dispersed droplets. This mechanism is fundamental to the formation and stabilization of emulsions in various industrial and research applications, from cosmetics and pharmaceuticals to materials science.
Table 2: Application of this compound in Emulsifying Systems
| Application Area | Mechanism of Action | Potential Benefits |
| Formation of Oil-in-Water (O/W) or Water-in-Oil (W/O) Emulsions | The molecule orients at the oil-water interface, with the benzyl group in the oil phase and the ethoxyethanol group in the water phase, reducing interfacial tension. | Stabilization of immiscible liquid mixtures, enabling the formulation of a wide range of products. |
| Stabilization of Particulate Dispersions | Adsorption onto the surface of solid particles, preventing agglomeration through steric or electrostatic repulsion. | Improved stability and homogeneity of suspensions and colloidal systems. |
| Biotechnological Formulations | Used in the preparation and stabilization of biological materials, leveraging its protein adsorption capabilities. chemicalbook.combiosynth.com | Can aid in the formulation of stable protein solutions and diagnostic agents. chemicalbook.com |
Note: Specific performance data such as emulsion droplet size distribution and stability over time for emulsions formulated with this compound are not widely available in the reviewed literature.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-[2-[Benzyl(methyl)amino]ethoxy]ethanol, and how is its purity validated?
- Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, benzylmethylamine can react with ethylene oxide derivatives under controlled pH (8–10) to introduce the ethoxyethanol chain. Critical purification steps include vacuum distillation or column chromatography. Structural validation requires (e.g., confirming benzyl protons at δ 7.2–7.4 ppm and methylamino groups at δ 2.2–2.5 ppm) and mass spectrometry (e.g., molecular ion peak at m/z corresponding to ). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer : The compound’s hygroscopic nature necessitates storage under inert atmosphere (e.g., argon) . Solubility varies: it is miscible in polar aprotic solvents (e.g., DMSO, chloroform) but poorly soluble in water. Density (~1.05 g/cm³) and boiling point (~250°C, estimated) influence reaction conditions. The tertiary amine group enables pH-dependent protonation (pKa ~9.5), critical for buffer compatibility in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for aminoethoxyethanol derivatives?
- Answer : Discrepancies often arise from impurities (e.g., unreacted alkylating agents) or assay-specific factors (e.g., cell line variability). Rigorous quality control (e.g., LC-MS for purity >98%) and standardized bioassays (e.g., MIC testing for antimicrobial activity) are essential. For example, if antimicrobial results conflict, validate using both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models under identical nutrient conditions .
Q. What experimental strategies optimize the conjugation of this compound to polymeric carriers for drug delivery?
- Answer : Carbodiimide-mediated coupling (e.g., EDC/NHS) is effective for attaching the compound’s hydroxyl group to carboxylated polymers. Reaction efficiency depends on molar ratios (e.g., 1:1.2 compound-to-polymer), pH (5.5–6.5), and temperature (4°C to prevent side reactions). Confirm conjugation via FT-IR (C-O-C stretch at 1100 cm⁻¹) and (appearance of ether linkages at 70–75 ppm) .
Q. How do structural modifications to the benzyl or methyl groups affect the compound’s interaction with biological membranes?
- Answer : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance membrane permeability via increased lipophilicity (logP >2.5). Conversely, substituting the methyl group with bulkier alkyl chains (e.g., isopropyl) may disrupt passive diffusion. Use Langmuir monolayer assays to quantify membrane insertion efficiency and MD simulations to predict spatial orientation .
Methodological Considerations
- Contradiction Analysis : Compare DSC thermograms (e.g., melting point shifts >5°C indicate polymorphic impurities) .
- Biological Assays : For cytotoxicity studies, use MTT assays with HEK-293 cells and IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
- Safety Protocols : Due to potential amine toxicity, adhere to OSHA guidelines (e.g., PPE, fume hoods) and monitor waste disposal per EPA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
